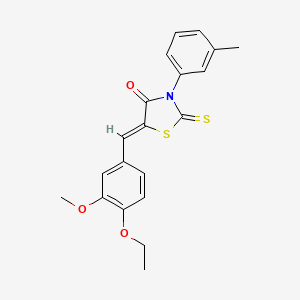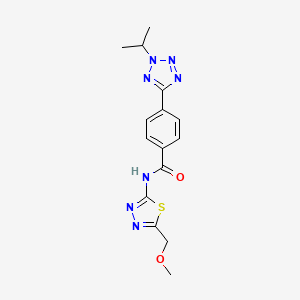![molecular formula C22H27N3O5 B12157860 {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12157860.png)
{1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule characterized by its unique structure, which includes a methoxyphenyl group, a pyrazinone ring, and a cyclohexylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the condensation of 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.
Acylation: The pyrazinone intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the acylated pyrazinone.
Amidation: The acylated pyrazinone is reacted with cyclohexylamine to form the corresponding amide.
Final Coupling: The amide is then coupled with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form a hydroxyl group, altering the electronic properties of the ring.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced pyrazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for modifications that could enhance its pharmacological properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The methoxyphenyl group and pyrazinone ring could play crucial roles in binding to molecular targets, while the cyclohexylacetic acid moiety could influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
{1-[({[5-(4-hydroxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
{1-[({[5-(4-methylphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in {1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. This functional group can affect the compound’s electronic properties, making it unique in its interactions and applications.
属性
分子式 |
C22H27N3O5 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-[1-[[[2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O5/c1-30-17-7-5-16(6-8-17)18-13-25(20(27)12-23-18)14-19(26)24-15-22(11-21(28)29)9-3-2-4-10-22/h5-8,12-13H,2-4,9-11,14-15H2,1H3,(H,24,26)(H,28,29) |
InChI 键 |
FBCITVYTATYDBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3(CCCCC3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12157783.png)
![4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide](/img/structure/B12157789.png)
![7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol](/img/structure/B12157790.png)
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12157799.png)

![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12157817.png)

![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B12157822.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12157830.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12157831.png)
![ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12157832.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12157838.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}pyridine-4-carboxamide](/img/structure/B12157846.png)
